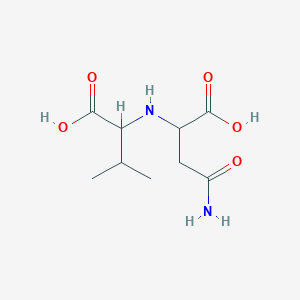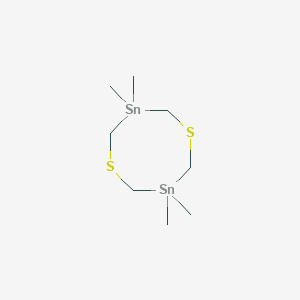
3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane is an organotin compound characterized by the presence of tin and sulfur atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane typically involves the reaction of organotin precursors with sulfur-containing reagents. One common method involves the reaction of tetramethyltin with sulfur dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification techniques to obtain high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The tin atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Organotin halides and amines.
Wissenschaftliche Forschungsanwendungen
3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane involves its interaction with molecular targets through its tin and sulfur atoms. These interactions can lead to the formation of coordination complexes and the activation of specific pathways. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile reagent in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,7,7-Tetramethyl-1,2,5-trithiepane: Another sulfur-containing compound with similar structural features.
3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol: A compound with a similar tetramethyl substitution pattern but different functional groups.
Uniqueness
3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane is unique due to its combination of tin and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
918904-57-1 |
|---|---|
Molekularformel |
C8H20S2Sn2 |
Molekulargewicht |
417.8 g/mol |
IUPAC-Name |
3,3,7,7-tetramethyl-1,5,3,7-dithiadistannocane |
InChI |
InChI=1S/2C2H4S.4CH3.2Sn/c2*1-3-2;;;;;;/h2*1-2H2;4*1H3;; |
InChI-Schlüssel |
OHTXSAJYZJFFTI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn]1(CSC[Sn](CSC1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


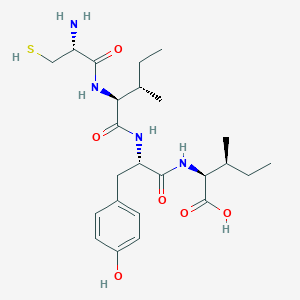
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)
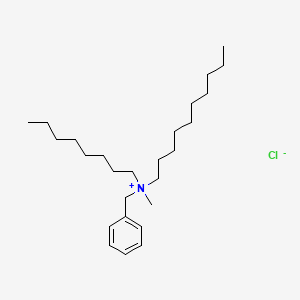
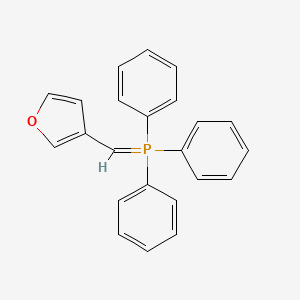

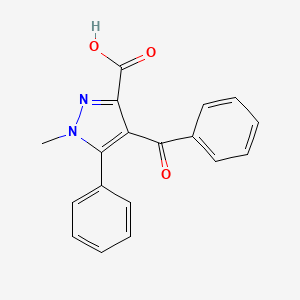
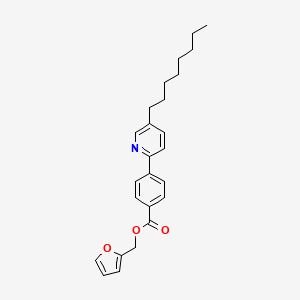
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
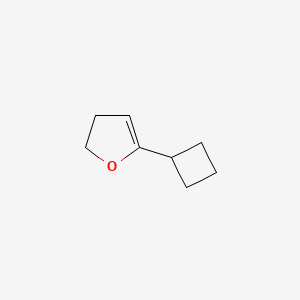
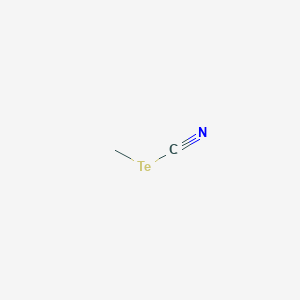
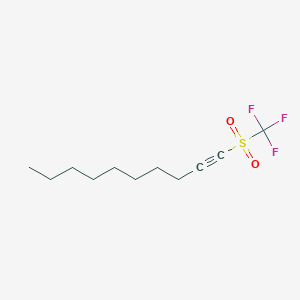

![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
